(4-Acetamido-5-bromo-2-methylphenyl)methyl acetate
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Overview
Description
(4-Acetamido-5-bromo-2-methylphenyl)methyl acetate is an organic compound with the molecular formula C11H12BrNO3. It is a derivative of acetanilide, where the acetamido group is substituted at the 4-position, a bromine atom at the 5-position, and a methyl group at the 2-position of the phenyl ring. The compound also contains a methyl acetate ester group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate typically involves the following steps:
Nitration: The starting material, 2-methylphenol, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetamido derivative.
Bromination: Bromination is carried out using bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.
Esterification: Finally, the esterification of the phenolic hydroxyl group with methyl acetate is performed to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Acetamido-5-bromo-2-methylphenyl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated products or other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Acetamido-5-bromo-2-methylphenyl)methyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-Acetamido-5-bromo-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of a methyl acetate group.
Methyl 4-acetamido-5-bromo-2-methoxybenzoate: Similar structure but with a methoxy group and a methyl ester group.
Uniqueness
(4-Acetamido-5-bromo-2-methylphenyl)methyl acetate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the acetamido, bromo, and methyl acetate groups allows for diverse chemical reactivity and potential biological activities .
Properties
CAS No. |
838858-88-1 |
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Molecular Formula |
C12H14BrNO3 |
Molecular Weight |
300.15 g/mol |
IUPAC Name |
(4-acetamido-5-bromo-2-methylphenyl)methyl acetate |
InChI |
InChI=1S/C12H14BrNO3/c1-7-4-12(14-8(2)15)11(13)5-10(7)6-17-9(3)16/h4-5H,6H2,1-3H3,(H,14,15) |
InChI Key |
QZQDWFSSBZXLIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1COC(=O)C)Br)NC(=O)C |
Origin of Product |
United States |
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